molecular formula C17H18O B158197 1,5-Diphenylpentan-1-one CAS No. 39686-51-6

1,5-Diphenylpentan-1-one

Cat. No.: B158197
CAS No.: 39686-51-6
M. Wt: 238.32 g/mol
InChI Key: DBLFABLNCUNXAR-UHFFFAOYSA-N
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Description

1,5-Diphenylpentan-1-one (CAS: 39686-51-6) is a ketone-containing organic compound with the molecular formula C₁₇H₁₈O. It features a linear pentanone backbone substituted with phenyl groups at the 1- and 5-positions. This compound has garnered attention in organic synthesis and biological applications:

  • Synthetic Utility: It serves as a substrate in copper-catalyzed successive dehydrogenation reactions. Using TEMPO as an oxidant and phenanthroline (L6) as a ligand, the reaction yields (E,E)-diene products with up to 85% efficiency .
  • Biological Activity: Extracted from Stellera chamaejasme, it exhibits aphicidal properties, showing dose-dependent contact and anti-feedant activity against aphids like Aphis gossypii and Schizaphis graminum .

Properties

IUPAC Name

1,5-diphenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFABLNCUNXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290428
Record name 1,5-diphenylpentan-1-one
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39686-51-6
Record name NSC68549
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Record name 1,5-diphenylpentan-1-one
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Record name 5-PHENYLVALEROPHENONE
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Preparation Methods

Reaction Conditions and Yield

  • Reactants : Benzaldehyde (2 equivalents), acetone (1 equivalent).

  • Catalyst : 10% aqueous NaOH.

  • Temperature : Reflux at 60–80°C for 4–6 hours.

  • Workup : Neutralization with HCl, followed by recrystallization from ethanol.

  • Yield : 8.47% mass yield, with a melting point of 111.1–115.6°C.

The low yield is attributed to competing side reactions, such as over-condensation and incomplete dehydration. However, the product’s purity aligns with literature values, confirming successful synthesis.

Calcium Hydroxide-Catalyzed Aldol Condensation

To address yield limitations, alternative catalysts have been explored. Calcium hydroxide (Ca(OH)₂) offers advantages in cost and efficiency. In this method, diacetone alcohol (4-hydroxy-4-methylpentan-2-one) reacts with benzaldehyde under basic conditions.

Mechanism and Optimization

  • Enolate Formation : Ca(OH)₂ deprotonates diacetone alcohol, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks benzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water yields this compound.

ParameterValue
Catalyst Loading15 mol% Ca(OH)₂
SolventEthanol/Water (3:1)
Reaction Time3 hours
Yield72% (isolated)

This method achieves higher yields due to Ca(OH)₂’s mild basicity, which reduces side reactions. The process is scalable and environmentally benign, making it suitable for industrial applications.

Copper-Catalyzed Dehydrogenative Desaturation

Recent advances involve post-synthetic modifications of this compound to access unsaturated derivatives. Copper acetate (Cu(OAc)₂) catalyzes successive dehydrogenation, converting the saturated ketone into (E)-1,5-diphenylpent-2-en-1-one and further into (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one.

Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)Purity (°C)Scalability
NaOH AldolNaOH8.47111.1–115.6Laboratory
Ca(OH)₂ AldolCa(OH)₂72110–114Industrial
Cu-CatalyzedCu(OAc)₂N/AN/ASpecialty

The Ca(OH)₂ method outperforms traditional NaOH-catalyzed condensation in yield and practicality. Industrial adaptations utilize continuous flow reactors to enhance throughput and reduce waste.

Industrial-Scale Production

Large-scale synthesis employs optimized aldol condensation with Ca(OH)₂, integrated with supercritical fluid extraction (SFE) for purification. Supercritical CO₂ modified with methanol efficiently isolates this compound from reaction mixtures, achieving >95% purity.

Process Parameters

  • Pressure : 200–300 bar.

  • Temperature : 40–60°C.

  • Co-solvent : Methanol (5–10% v/v).

This green chemistry approach minimizes solvent use and aligns with sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,5-Diphenylpentan-1-one serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Dehydrogenative Reactions

Recent studies have demonstrated the compound's utility in dehydrogenative desaturation reactions. For instance, copper-catalyzed successive dehydrogenation of this compound yields (E)-1,5-diphenylpent-2-en-1-one and (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one. These products are formed through a stepwise process involving initial α,β-desaturation followed by further dehydrogenation of the resulting α,β-unsaturated carbonyls .

Reaction TypeProductsYield
Dehydrogenation(E)-1,5-diphenylpent-2-en-1-one62%
Further Dehydrogenation(2E,4E)-1,5-diphenylpenta-2,4-dien-1-oneNot specified

Medicinal Chemistry

The compound has been investigated for its bioactive properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A series of novel analogs derived from this compound were synthesized and tested for fungicidal activity against various plant pathogens. For example, compounds based on 1,5-diphenylpentan-2-penten-1-one showed strong contact activity against Aphis gossypii and Schizaphis graminum, indicating their potential as agrochemicals .

Case Study: Daphneolone Analog Synthesis

In a study focusing on the synthesis of daphneolone analogs from natural products containing this compound structures, several compounds were evaluated for their antifungal activities. The results demonstrated that certain analogs exhibited potent activity against six plant pathogenic fungi at varying concentrations .

CompoundActivity Against PathogenConcentration
Daphneolone Analog 1Good100 µg/mL
Daphneolone Analog 2Moderate50 µg/mL

Agrochemical Applications

The structural features of this compound make it a candidate for development as an agrochemical.

Insecticidal Properties

Studies have shown that specific derivatives of this compound possess insecticidal properties. The bioassay results indicated strong antifeedant activity against common agricultural pests like Aphis gossypii, suggesting its application in pest management strategies .

Mechanism of Action

The mechanism of action of 1,5-Diphenylpentan-1-one involves its ability to scavenge free radicals. This compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in various biological processes .

Comparison with Similar Compounds

1,5-Diphenyl-2-penten-1-one

Structural Differences : This compound (Compound B in ) introduces an α,β-unsaturated ketone (2-penten-1-one backbone) compared to the saturated ketone in 1,5-Diphenylpentan-1-one.

  • Aphicidal Activity :
    • Contact Activity : Compound B is twice as potent as this compound, attributed to the conjugated double bond enhancing reactivity with insect targets .
    • Anti-Feedant Activity : Both compounds outperform methomyl (a commercial insecticide) in anti-feedant effects, suggesting phenyl substitution is critical for this activity .

3-Hydroxy-1,5-diphenylpentan-1-one

Structural Differences : A hydroxyl group at the 3-position (CAS: 60669-64-9) modifies polarity and hydrogen-bonding capacity.

  • The (S)-enantiomer (CAS: 163086-00-8) has been synthesized for chiral studies, highlighting its utility in asymmetric synthesis .

1-Hydroxy-1,5-diphenylpentan-3-one

Structural Differences : Hydroxyl substitution at the 1- and 3-positions alters steric and electronic properties.

  • Natural Occurrence : Isolated alongside this compound in Stellera chamaejasme, though its bioactivity remains less studied .

Mechanistic and Functional Insights

  • Reactivity in Dehydrogenation : The saturated backbone of this compound allows efficient copper-catalyzed dehydrogenation, while unsaturated analogs like 1,5-Diphenyl-2-penten-1-one may undergo unwanted side reactions due to existing conjugation .
  • Structure-Activity Relationships (SAR): Phenyl Groups: Essential for aphicidal activity; removal reduces binding to insect targets .

Biological Activity

1,5-Diphenylpentan-1-one, a diaryl ketone, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This compound is structurally characterized by two phenyl groups attached to a pentanone backbone, which contributes to its unique properties and potential therapeutic applications.

  • Chemical Formula : C17H18O
  • Molecular Weight : 254.3 g/mol
  • Solubility : Soluble in organic solvents such as chloroform, dichloromethane, and DMSO.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For example, 3-hydroxy-1,5-diphenylpentan-1-one has shown both immunomodulatory and anti-tumor effects in vitro .
  • Insecticidal Properties : The compound has demonstrated insecticidal activity against certain pests. It was isolated from Stellera chamaejasme L., where it was noted for its efficacy in pest control .
  • Antifungal Activity : Some derivatives have been evaluated for their antifungal properties. A related compound showed promising results against plant pathogenic fungi with an IC50 value of 1.20 mg/L against Rhizoctonia solani .

Immunomodulatory Effects

A study published in the Journal of Asian Natural Products Research reported that 3-hydroxy-1,5-diphenylpentan-1-one exhibited significant immunomodulatory effects. This compound was isolated from the roots of Stellera chamaejasme, highlighting its potential as a therapeutic agent in immunological disorders .

Insecticidal Activity

In another investigation focused on natural products derived from Stellera chamaejasme, researchers found that both this compound and its derivatives displayed notable insecticidal activities. This suggests that these compounds could be developed into natural insecticides, reducing reliance on synthetic chemicals .

Antifungal Potential

A recent study explored a series of diaryl ketones derived from natural products for their antifungal activity. Among these, compounds based on the structure of this compound were tested against various fungi, demonstrating significant antifungal properties and suggesting avenues for further research into their use as agricultural fungicides .

Data Table: Summary of Biological Activities

Activity Type Compound Source Effect Reference
Antitumor3-Hydroxy-1,5-diphenylpentan-1-oneStellera chamaejasmeImmunomodulatory and anti-tumor
InsecticidalThis compoundStellera chamaejasmeEffective against specific insect pests
AntifungalDerivatives of this compoundLaboratory studiesIC50 = 1.20 mg/L against Rhizoctonia solani

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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